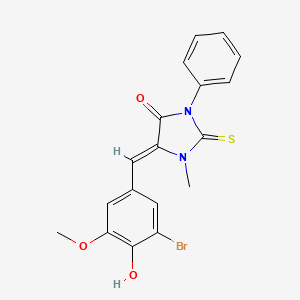![molecular formula C16H21ClN2O3S B4617684 N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)
N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine compounds often involves complex reactions, such as the hydrosilylation of N-aryl imines, showcasing the versatility and reactivity of the piperidine backbone in creating biologically active molecules. One method detailed the use of l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation, highlighting the importance of the sulfonyl group for achieving high enantioselectivity and yields across a broad range of substrates (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, has been characterized by techniques like 1H NMR, 13C NMR, and mass spectrometry, revealing detailed insights into their chemical architecture and functional groups (Bi, 2014).
Chemical Reactions and Properties
Chemical reactions involving the piperidine ring often aim to modify its properties or introduce new functional groups, enhancing its biological activity or altering its physical properties. For example, the synthesis and characterization of derivatives demonstrate the reactivity of the piperidine nucleus toward different chemical modifications, offering insights into its versatility (De-ju, 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on related compounds have explored these aspects to understand how structural changes affect physical properties and potential applications (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for designing compounds with desired activities. Research on piperidine and its derivatives has shed light on their potential as inhibitors or antagonists in biological systems, demonstrating the importance of the sulfone and amide groups in modulating activity (Rehman et al., 2018).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalyst Application
Research on N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide and related compounds highlights their importance in chemical synthesis, particularly as enantioselective catalysts and intermediates in the production of various chemically and medicinally significant compounds.
One study discusses the development of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, emphasizing the critical role of the arene sulfonyl group for high enantioselectivity, achieving high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives, including those related to N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide, have been studied, indicating their potential as antibacterial agents. A series of N,N-diethyl amide bearing sulfonamides were synthesized and evaluated, with some compounds showing marked potency against Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).
Drug Development and Pharmacological Activities
Research into the pharmacological activities of piperidine derivatives reveals their potential in drug development, especially for neurodegenerative diseases like Alzheimer’s. Studies on novel piperidine derivatives have shown significant anti-acetylcholinesterase activity, which is critical for Alzheimer’s disease treatment. Some compounds exhibited substantial activity and were considered for further development as antidementia agents (Sugimoto et al., 1990).
Alzheimer’s Disease Treatment
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were subjected to enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, indicating their potential as drug candidates for treating Alzheimer’s disease (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c1-2-9-18-16(20)13-7-10-19(11-8-13)23(21,22)12-14-5-3-4-6-15(14)17/h2-6,13H,1,7-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICIDONVSTZCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



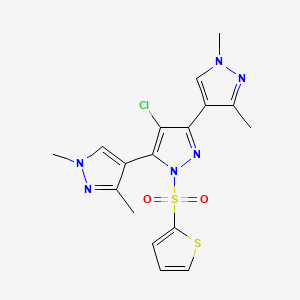
![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)

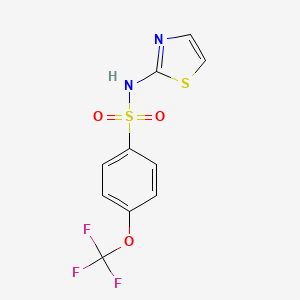
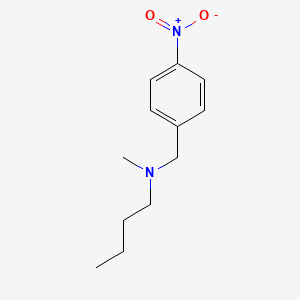
![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)
![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)
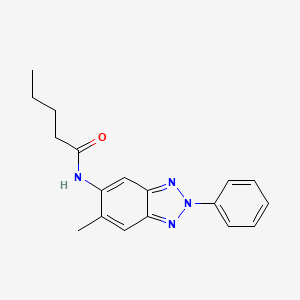
![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)

